molecular formula C18H18ClN3O2 B5424183 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide

2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide

Cat. No. B5424183
M. Wt: 343.8 g/mol
InChI Key: JECWRCNSLADVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide, also known as Olaparib, is a synthetic small molecule that belongs to the class of drugs known as PARP inhibitors. It has been developed as a targeted therapy for the treatment of various cancers, including ovarian and breast cancer. The drug works by inhibiting the activity of poly ADP-ribose polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death.

Mechanism of Action

2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide works by inhibiting the activity of PARP, an enzyme involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death. The drug is particularly effective in cells that have defects in DNA repair pathways, such as those with BRCA mutations.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The drug has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This compound has also been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide is its specificity for cancer cells, which makes it an attractive therapeutic option. The drug has also been shown to have a good safety profile, with minimal side effects. However, one of the limitations of this compound is its high cost, which may limit its availability to patients. In addition, the drug may not be effective in all patients, particularly those without BRCA mutations.

Future Directions

There are a number of future directions for the development and use of 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide. One area of research is the identification of biomarkers that can predict which patients are most likely to benefit from the drug. Another area of research is the development of new PARP inhibitors with improved efficacy and safety profiles. Finally, there is ongoing research into the use of this compound in combination with other chemotherapy drugs, with the goal of improving overall treatment outcomes for cancer patients.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide involves a multi-step process that starts with the reaction of 4-chlorophenol with 2-bromo-1-cyanopropane to form the intermediate 4-chlorophenyl 2-cyanopropanoate. This intermediate is then reacted with 3-aminopyridine to form the final product, this compound.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide has been extensively studied for its therapeutic potential in the treatment of various cancers. It has been shown to be particularly effective in the treatment of ovarian and breast cancer, especially in patients with BRCA mutations. The drug has also been studied in combination with other chemotherapy drugs, such as carboplatin and paclitaxel, and has shown promising results in clinical trials.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-12(2)18(3,11-20)22-16(23)15-5-4-10-21-17(15)24-14-8-6-13(19)7-9-14/h4-10,12H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECWRCNSLADVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C1=C(N=CC=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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